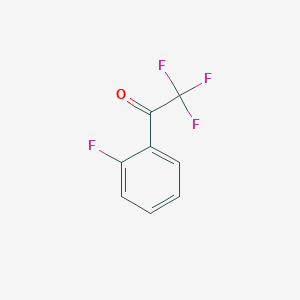

2,2,2,2'-Tetrafluoroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

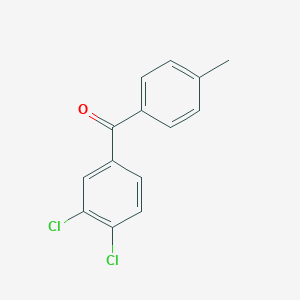

2,2,2-Tetrafluoroacetophenone, also known as 2,2,2-TFAP or TFAP, is a colorless, volatile, and flammable liquid that is widely used in organic synthesis and as a reagent in various scientific research applications. It is a versatile compound that is used in a variety of industrial and scientific processes, such as in the production of pharmaceuticals, agrochemicals, and other compounds. TFAP is a highly reactive compound, and it has been used in a range of synthetic processes, such as the synthesis of substituted aryl halides, anhydrides, and amines. In addition, TFAP has been used in the synthesis of various heterocyclic compounds, such as thiophenes and pyridines.

Scientific Research Applications

Spectroscopy and Quantum Chemistry

A study combining rotational spectroscopy and quantum-chemical computations on 2,2,2-trifluoroacetophenone and water complex highlighted the role of fluorine atoms in tuning non-covalent interactions. This research provides insights into the effects of fluorination on molecular interactions and structural stability, contributing to our understanding of molecular design and interaction dynamics in various scientific fields (Lei et al., 2020).

Organic Synthesis and Catalysis

Tetrafluoroacetophenones have been reported as catalysts in highly efficient epoxidation reactions, offering a new protocol for in situ dioxirane reactions that are critical in organic synthesis (Li & Fuchs, 2003). Additionally, their application in the activation of C−H and C−F bonds in aromatic ketones via reactions with a hexahydride−osmium complex provides valuable methodologies for the modification and functionalization of organic molecules (Barrio et al., 2001).

Green Chemistry and Sustainable Practices

The organocatalytic synthesis of polysubstituted tetrahydrofurans using 2,2,2-trifluoroacetophenone-mediated oxidation showcases an environmentally friendly approach to synthesizing complex molecules. This method aligns with the principles of green chemistry, promoting sustainability in chemical synthesis (Theodorou & Kokotos, 2017).

Crystallography and Material Science

The crystal structure analysis of 2,2,2-trifluoroacetophenone via in situ cryocrystallization techniques has provided valuable insights into molecular packing and intermolecular interactions. Understanding these structural aspects is crucial for material science, particularly in designing materials with specific properties (Dey et al., 2018).

Sensory Applications

Fluorinated acetophenones, particularly those containing oligothiophene-based structures, have been utilized in fluorescence "turn-on" sensing of carboxylate anions. These compounds exhibit significant fluorescence enhancement upon binding, demonstrating their potential as selective sensory materials for detecting specific ions in environmental and biological samples (Kim & Ahn, 2008).

Safety and Hazards

2,2,2,2’-Tetrafluoroacetophenone is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

properties

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKOJZXIQFFBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611347 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124004-75-7 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124004-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)

![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)